molecular formula C8H16ClNO B2461472 7-Oxaspiro[3.5]nonan-1-amine hydrochloride CAS No. 1823375-28-5

7-Oxaspiro[3.5]nonan-1-amine hydrochloride

Cat. No. B2461472
CAS RN: 1823375-28-5
M. Wt: 177.67
InChI Key: CETUGBHRJDJEHG-UHFFFAOYSA-N
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Description

7-Oxaspiro[3.5]nonan-1-amine hydrochloride is a chemical compound with the CAS Number: 1823375-28-5 . It has a unique structure that allows for innovative research in fields such as drug development, catalysis, and materials science.


Molecular Structure Analysis

The molecular weight of 7-Oxaspiro[3.5]nonan-1-amine hydrochloride is 177.67 . The InChI code for this compound is 1S/C8H15NO.ClH/c9-7-1-2-8(7)3-5-10-6-4-8;/h7H,1-6,9H2;1H .


Physical And Chemical Properties Analysis

7-Oxaspiro[3.5]nonan-1-amine hydrochloride is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Surface Modification

The compound’s spirocyclic ring system could be exploited for surface modification. Researchers might use it to functionalize nanoparticles, modify electrode surfaces, or enhance material properties. Its stability and reactivity make it interesting for tailoring surface characteristics.

For more technical details, you can refer to the Sigma-Aldrich product page . Additionally, another related compound, 7-Oxaspiro[3.5]nonan-2-amine hydrochloride , is also worth exploring .

Mechanism of Action

The mechanism of action for 7-Oxaspiro[3.5]nonan-1-amine hydrochloride is not specified in the sources I found. The mechanism of action would depend on the specific application of this compound, which could vary widely given its potential use in diverse scientific applications.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-oxaspiro[3.5]nonan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-7-1-2-8(7)3-5-10-6-4-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETUGBHRJDJEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1N)CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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